8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases such as tuberculosis . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple different fragments and form the imidazo[1,2-a]pyridine scaffold.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, leading to the formation of the desired product.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine core.
Chemical Reactions Analysis
8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the imidazo[1,2-a]pyridine core can undergo oxidation reactions.
Radical Reactions: These reactions involve the formation of radicals and can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs for infectious diseases, particularly tuberculosis.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Material Science: Due to its unique structural properties, it is used in the development of new materials.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes involved in the biosynthesis of essential biomolecules . This inhibition disrupts the normal functioning of the target organism, leading to its death.
Comparison with Similar Compounds
8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
These compounds share a similar imidazo[1,2-a]pyridine core but differ in the position and type of substituents. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
8-bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-6(12(13)14)4-11-3-2-10-8(11)7(5)9/h2-4H,1H3 |
InChI Key |
UIWFNWRIVMXNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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